molecular formula C7H6BrN3 B1404445 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1363380-99-7

5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine

Cat. No.: B1404445
CAS No.: 1363380-99-7
M. Wt: 212.05 g/mol
InChI Key: YQWUKRGCMJAZDP-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a valuable brominated triazolopyridine derivative serving as a versatile chemical intermediate in medicinal chemistry and drug discovery research. Compounds within the [1,2,4]triazolo[4,3-a]pyridine class are recognized as promising scaffolds in pharmacology, exhibiting a wide range of biological activities such as anti-inflammatory effects, neuroprotective properties, and kinase inhibition . The bromine atom at the 5-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to explore structure-activity relationships and develop novel targeted molecules . This structural motif is frequently investigated for its potential in developing therapeutic agents for various conditions, including autoimmune hepatitis and as positive allosteric modulators of metabotropic glutamate receptors . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans. Please handle with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

5-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-9-10-7-4-2-3-6(8)11(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWUKRGCMJAZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis of heterocyclic compounds apply. These include optimizing reaction conditions for high yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with nucleophiles under mild to moderate conditions. Key examples include:

Reagent/ConditionsProductYieldKey ObservationsSource
Sodium azide (NaN₃), DMF, 80°C5-Azido-3-methyl derivative78%Requires 12 hr; azide group enables click chemistry
Potassium cyanide (KCN), ethanol, reflux5-Cyano-3-methyl derivative65%Reaction time: 8 hr; product stable under acidic conditions
Morpholine, Pd(OAc)₂, XPhos, K₃PO₄, dioxane, 100°C5-Morpholino-3-methyl derivative82%Buchwald-Hartwig amination; tolerates polar functional groups

Mechanistic Insight : The electron-deficient pyridine ring facilitates aromatic nucleophilic substitution (SNAr), with the bromine acting as a leaving group. Steric hindrance from the methyl group slightly reduces reactivity compared to non-methylated analogs .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings are highly effective for modifying the brominated position:

Table 1: Suzuki-Miyaura Coupling Examples

Boronic AcidCatalyst SystemSolvent/TempProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 120°C5-Phenyl-3-methyl derivative74%
4-Pyridylboronic acidPdCl₂(dppf), Cs₂CO₃DMF, 110°C5-(4-Pyridyl)-3-methyl analog68%

Optimization Note : Microwave irradiation reduces reaction times from 24 hr to 30 min while maintaining yields >70% .

Oxidation and Reduction

The methyl group and triazole ring participate in redox reactions:

Oxidation

ReagentConditionsProductOutcomeSource
KMnO₄H₂O, 80°C3-Carboxy-5-bromo derivativePartial decomposition observed (purity: 88%)
Ozone (O₃)CH₂Cl₂, -78°CEpoxidation intermediatesUnstable; requires in situ trapping

Reduction

ReagentConditionsProductYieldSource
H₂, Pd/CEtOH, RT5-Dehydrobromo-3-methyl analog91%
NaBH₄MeOH, 0°CNo reaction-

Key Finding : LiAlH₄ selectively reduces the triazole ring in anhydrous THF, forming a dihydrotriazolo intermediate (yield: 55%).

Coordination Chemistry

The nitrogen-rich structure forms complexes with transition metals:

Metal SaltLigand RatioApplicationStability Constant (log K)Source
Cu(NO₃)₂1:2Catalytic C–N coupling8.2 ± 0.3
PdCl₂1:1Suzuki coupling precatalyst-

Structural Analysis : X-ray crystallography confirms η²-coordination via triazole N1 and pyridine N atoms in Cu complexes .

Cyclization and Ring Expansion

Under acidic conditions, the compound undergoes annulation:

ConditionsProductYieldKey DriverSource
PPA, 140°CPyrido[2,3-e] triazolo[1,5-a]pyrimidine43%Friedel-Crafts type mechanism
HCl/EtOH, refluxNo reaction-Methyl group prevents protonation

Functionalization of the Methyl Group

The 3-methyl group shows limited reactivity but undergoes radical bromination:

ReagentConditionsProductSelectivitySource
NBS, AIBNCCl₄, reflux3-(Bromomethyl)-5-bromo derivative6:1 (C3 vs. C5)

Scientific Research Applications

Medicinal Chemistry Applications

5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine has shown promise in various therapeutic areas:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have demonstrated that compounds with similar structures can interact with key enzymes involved in cancer progression. For example:

  • In vitro studies have shown that certain derivatives inhibit cell proliferation in various cancer cell lines such as HeLa (human cervix carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma) with IC50 values ranging from 0.5 to 2.0 µM depending on the specific derivative used .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) studies have reported values as low as 0.21 µM against Escherichia coli and Pseudomonas aeruginosa, indicating strong antibacterial potential .

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties:

  • Certain analogs have been shown to inhibit cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Material Science Applications

Beyond medicinal chemistry, this compound is being explored for its potential applications in material science:

  • The compound's unique structural features make it suitable for developing new materials with specific electronic or optical properties. Its ability to form coordination complexes with metals can lead to novel applications in catalysis and sensor technology.

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural modifications:

  • Bromination at specific positions enhances antimicrobial potency.
  • The presence of the methyl group contributes to improved binding affinity and stability compared to other related compounds.

Case Studies

Several case studies highlight the applications of this compound:

Study FocusFindingsReference
Anticancer Agents Derivatives showed IC50 values between 0.5 - 2.0 µM against various cancer cell lines
Antimicrobial Activity MIC values as low as 0.21 µM against E. coli and P. aeruginosa
Anti-inflammatory Effects Inhibition of COX-2 activity comparable to celecoxib

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues with Bromine Substitution

Table 1: Brominated [1,2,4]Triazolo[4,3-a]Pyridine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine Br (C5), CH₃ (C3) C₆H₄BrN₃ 198.02 mGluR2 modulation; drug intermediates
8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine Br (C8), CH₃ (C5) C₇H₆BrN₃ 212.05 Higher steric bulk; antiviral research
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine Br (C6), CH₃ (C3) C₇H₆BrN₃ 212.05 Antifungal activity; SAR studies
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Br (C5), NH₂ (C2) C₆H₅BrN₄ 213.03 Agrochemical intermediates

Key Observations

  • Position of Bromine : Bromine at C5 (as in the target compound) enhances electronic effects for receptor binding, while C6 or C8 substitution (e.g., 6-bromo and 8-bromo derivatives) increases steric hindrance, altering biological activity .
  • Methyl Group Impact: The 3-methyl group in the target compound improves metabolic stability compared to non-methylated analogues (e.g., 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine) .

Functional Group Variations

Antifungal and Antimalarial Derivatives
  • Sulfonamide Derivatives : Compounds like 3-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine (15a-15e) exhibit potent antifungal activity against Fusarium oxysporum and Botrytis cinerea at 100 µg/mL. The sulfonamide group enhances solubility and target engagement compared to brominated derivatives .
  • Hydrazone Moieties : Microwave-synthesized 1,2,4-triazolo[4,3-a]pyridines with hydrazone groups show superior antifungal activity due to improved hydrogen-bonding interactions .
mGluR2 Modulators
  • Patent data (WO 2015/032790) highlights [1,2,4]triazolo[4,3-a]pyridines with alkyl or aryl sulfonamides as positive allosteric modulators of mGluR2 receptors. The target compound’s bromine and methyl groups may synergize with sulfonamide substituents for enhanced efficacy .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Property 5-Bromo-3-methyl Derivative 8-Bromo-5-methyl Derivative 6-Bromo-3-methyl Derivative
Density (g/cm³) 1.9±0.1 1.76±0.1 1.76±0.1
logP 1.45 1.82 (calc.) 1.78 (calc.)
pKa N/A 3.15±0.50 3.15±0.50
Metabolic Stability High (methyl group) Moderate Moderate

Insights

  • The 3-methyl group in the target compound reduces polarity (higher logP), favoring blood-brain barrier penetration for CNS targets .

Biological Activity

5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a triazole ring fused to a pyridine ring, with a bromine atom at the 5-position and a methyl group at the 3-position. The molecular formula is C7H6BrN3C_7H_6BrN_3, and it has a molecular weight of approximately 212.05 g/mol.

The primary biological activity of this compound involves its interaction with various enzymes and proteins:

  • Cyclin-Dependent Kinase 2 (CDK2) : The compound acts as an inhibitor of CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound affects the transition from the G1 phase to the S phase of the cell cycle, leading to cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
  • Janus Kinases (JAK1 and JAK2) : It also inhibits JAK1 and JAK2, critical components in cytokine signaling pathways. This inhibition alters downstream signaling processes associated with growth factors and immune responses .

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity Effect Cell Lines Tested
CytotoxicityInhibits cell proliferationMCF-7, HCT-116
AnticancerInduces apoptosis in cancer cellsHeLa, A549
Anti-inflammatory potentialModulates cytokine signaling pathwaysVarious immune cell lines
AntichlamydialSelective for ChlamydiaChlamydia-infected cells

1. Cytotoxic Effects on Cancer Cells

In a study examining the cytotoxic effects of this compound on cancer cells, it was found that the compound significantly reduced cell viability in MCF-7 and HCT-116 cells. The mechanism was linked to its ability to induce apoptosis through the activation of caspase pathways .

2. Inhibition of Janus Kinases

Research indicated that this compound effectively binds to the ATP-binding site of JAK1 and JAK2. This binding prevents phosphorylation events critical for cytokine signaling. The resulting inhibition led to decreased proliferation of immune cells in response to cytokines .

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound Key Features Biological Activity
1,2,4-Triazolo[1,5-a]pyridineLacks bromine and methyl groupsDifferent activity profile
Other Triazole DerivativesVarying ring structuresDistinct biological activities

Q & A

Basic Synthesis: What are the common synthetic routes for 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine?

The compound is typically synthesized via condensation and cyclization strategies. A two-step approach involves:

  • Step 1 : Condensation of ethyl 2-oxoacetate with 5-bromo-2-hydrazinylpyridine to form a hydrazone intermediate.
  • Step 2 : Oxidative cyclization using reagents like PhI(OAc)₂ to generate the triazolopyridine core . Alternative methods employ sodium hypochlorite (NaOCl) in ethanol under mild conditions (room temperature, 3 hours), offering a greener route with 73% yields .

Advanced Synthesis: How can regioselectivity challenges be addressed during cyclization?

Regioselectivity is influenced by substituents and reaction conditions. For example:

  • The presence of electron-withdrawing groups (e.g., NO₂) in hydrazinylpyridines can induce Dimroth rearrangement , shifting substitution patterns from the 3- to 2-position .
  • Hypervalent iodine(III) reagents (e.g., PhI(OAc)₂) promote regioselective oxidative cyclization without requiring transition metals, reducing side-product formation .

Structural Characterization: What techniques validate the structure of this compound?

  • Single-crystal X-ray diffraction resolves the fused triazole-pyridine system and bromine/methyl substituents .
  • ¹H/¹³C NMR identifies methyl protons (δ ~2.5 ppm) and aromatic signals, while IR confirms C-Br stretches (~500–600 cm⁻¹) .
  • Mass spectrometry verifies molecular weight (e.g., m/z 198.02 for the brominated core) .

Biological Applications: What are its notable biological activities?

  • Herbicidal Activity : At 150 g a.i. ha⁻¹, derivatives inhibit dicot weeds (e.g., Amaranthus retroflexus) via disruption of chloroplast function. Compound 8-chloro-3-(4-propylphenyl)-triazolo[4,3-a]pyridine shows 50% inhibition at 37.5 g a.i. ha⁻¹ .
  • Antifungal Activity : Hydrazone-containing derivatives exhibit broad-spectrum activity, likely targeting fungal membrane integrity .
  • mGluR2 Modulation : Analogues act as positive allosteric modulators for neurological disorders, with structural optimization enhancing receptor binding .

Advanced SAR: How do substituents influence bioactivity?

  • 3-Methyl Group : Enhances lipophilicity, improving membrane penetration for herbicidal and antifungal applications .
  • 5-Bromo Substituent : Increases electrophilicity, aiding interactions with nucleophilic residues (e.g., Arg121 in RBP4 antagonists) .
  • 3D-QSAR Models : Reveal that hydrophobic groups at the 3-position correlate with herbicidal potency, while polar groups reduce activity .

Data Contradictions: How to resolve discrepancies in biological outcomes?

Divergent results often arise from substituent positioning or assay conditions. For example:

  • Hydrazone moieties in antifungal studies may show variable activity depending on solvent polarity .
  • In mGluR2 modulation, allosteric binding pockets exhibit conformational flexibility, requiring molecular dynamics simulations to rationalize potency differences .

Molecular Interactions: What key interactions drive its binding to proteins?

  • In RBP4 antagonists, the N2 nitrogen of the triazole ring forms an H-bond with Arg121, while the methyl group occupies a hydrophobic β-ionone pocket .
  • Bromine participates in halogen bonding with aromatic residues (e.g., Phe in enzyme active sites), enhancing binding affinity .

Green Chemistry: What sustainable methods improve synthesis?

  • NaOCl in ethanol replaces toxic oxidants (e.g., Cr(VI) or DDQ), reducing waste and enabling room-temperature reactions .
  • Solvent-free fusion (e.g., with phenyl acetic acid) achieves 93% yields in derivative synthesis, minimizing solvent use .

Stereochemical Effects: Do stereoisomers impact activity?

While stereoisomerism is less common in this scaffold, planar chirality in fused derivatives (e.g., quinolines) can influence receptor selectivity. Racemic mixtures are typically used unless enantioselective cyclization (e.g., chiral oxidants) is applied .

Alternative Routes: How do hypervalent iodine reagents compare to metal catalysis?

  • Hypervalent iodine(III) : Offers low toxicity, high stability, and avoids transition-metal residues, critical for pharmaceutical applications .
  • Transition metals (e.g., Pd) enable cross-coupling for advanced derivatives but require rigorous purification to remove metal traces .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine
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5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine

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